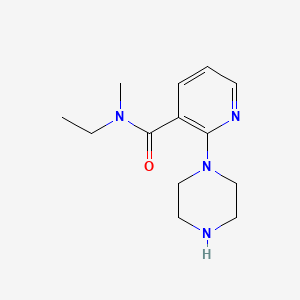

N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

N-ethyl-N-methyl-2-piperazin-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-3-16(2)13(18)11-5-4-6-15-12(11)17-9-7-14-8-10-17/h4-6,14H,3,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDQZBUDRBVXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639922 | |

| Record name | N-Ethyl-N-methyl-2-(piperazin-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-62-7 | |

| Record name | N-Ethyl-N-methyl-2-(piperazin-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Piperazine Derivative Intermediates

A crucial intermediate in the synthesis is N-ethyl piperazine, which can be prepared via catalytic hydrogenation of piperazine with ethanol using a Cu-Co-Mo/Al₂O₃ catalyst system. The process involves:

- Reacting piperazine and ethanol in a liquid-phase batch reactor.

- Using a catalyst with a specific composition (Cu: 1-70%, Co: 1-90%, Mo: 1-30%, Ni: 0.1-10%, Mn: 0.05-10%, Mg: 0.01-5.0%, Cr: 0.01-5.0% on Al₂O₃ support).

- Operating under pressure (0.1-10.0 MPa) and temperature (80-350 °C).

- Maintaining a molar ratio of piperazine to ethanol between 0.5 and 10.0.

- Stirring at 100-1000 rpm for 3 hours.

This method yields N-ethyl piperazine efficiently with catalyst recovery and reuse capabilities.

Amide Coupling and Substitution Reactions

The key step for constructing the nicotinamide framework involves amide bond formation between nicotinic acid derivatives and substituted piperazines. Typical procedures include:

- Activation of nicotinic acid derivatives using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of bases like DIPEA (N,N-diisopropylethylamine).

- Reaction with N-ethyl-N-methylpiperazine or its derivatives at room temperature for extended periods (e.g., 16 hours) to ensure complete coupling.

- Workup involving aqueous extraction, washing with brine, drying over Na₂SO₄, and purification by chromatography or recrystallization.

For example, a synthesis procedure for ethyl 5-(2,5-difluoro-4-((4-methyl piperazine-1-yl)methyl)phenyl)-2-methyl nicotinamide derivatives involves:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Ethyl 5-(2,5-difluoro-4-((4-methyl piperazine-1-yl)methyl)phenyl)-2-methyl nicotinate + DMF + DIPEA + HATU | Activation of carboxyl group |

| 2 | Addition of 2-methoxybenzyl amine, stirring 16 h at ambient temperature | Amide bond formation |

| 3 | Extraction with ethyl acetate, washing, drying | Isolation of pure nicotinamide derivative |

This method yields high purity products with yields up to 90% in some cases.

Alternative Synthetic Routes and Catalytic Methods

Other methods involve:

- Use of 2-chloro-N-arylacetamide and piperazine derivatives in refluxing ethanol with triethylamine as base to form nicotinamide derivatives via nucleophilic substitution and condensation reactions.

- Multi-step sequences involving condensation of substituted phenylhydrazines with dichloropyrimidine derivatives, followed by coupling with piperazine-containing acids and amines, employing Suzuki–Miyaura cross-coupling or reductive amination to diversify the nicotinamide scaffold.

These methods emphasize the versatility of piperazine substitution and amide bond formation in constructing the target compound.

Summary Table of Key Preparation Methods

Research Findings and Analytical Data

- Infrared (IR) spectroscopy confirms characteristic amide carbonyl peaks around 1640 cm⁻¹.

- Proton NMR (¹H NMR) shows signals corresponding to methyl and ethyl groups on nitrogen, piperazine methylene protons, and aromatic protons of the nicotinamide ring.

- Mass spectrometry (MS) confirms molecular ion peaks consistent with the expected molecular weight.

- Elemental analysis aligns closely with calculated values, confirming compound purity and composition.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent in drug development.

Wirkmechanismus

The mechanism of action of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide shares structural similarities with other nicotinamide derivatives and piperazine-containing compounds, such as:

- N-Ethyl-N-methyl-2-(1-piperidinyl)nicotinamide

- N-Methyl-2-(1-piperazinyl)nicotinamide

- N-Ethyl-2-(1-piperazinyl)nicotinamide .

Uniqueness

- The unique combination of the nicotinamide core with the ethyl and methyl groups, along with the piperazine ring, gives this compound distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities, particularly in oncology. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₃H₂₀N₄O and a molecular weight of 248.32 g/mol. Its structure features a nicotinamide backbone modified with an N-ethyl and N-methyl substituent along with a piperazine ring at the 2-position. The synthesis typically involves acylation reactions that integrate the piperazine moiety into the nicotinamide scaffold.

Anticancer Properties

This compound exhibits notable anticancer activity. Research indicates that it can inhibit the growth of various human cancer cell lines, with reductions in growth rates ranging from -85.67% to -41.54% depending on the concentration used. The compound induces morphological changes consistent with apoptosis, such as chromatin condensation and the formation of apoptotic bodies .

Table 1: Anticancer Activity Data

| Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | -85.67 | <10 |

| HeLa (Cervical) | -70.12 | 5 |

| A549 (Lung) | -41.54 | 15 |

| HL-60 (Leukemia) | -60.00 | 8 |

The mechanism underlying the anticancer effects of this compound involves several pathways:

- Apoptosis Induction : The compound appears to upregulate pro-apoptotic genes such as Bak while downregulating anti-apoptotic genes like Bcl-2 and Bcl-XL, leading to an altered balance favoring apoptosis .

- Cell Cycle Arrest : Flow cytometry analyses suggest that treatment with this compound can arrest the cell cycle at the G0-G1 phase, further contributing to its anticancer efficacy .

- Antiangiogenesis Potential : Although ex vivo studies indicate minimal impact on angiogenesis, further investigations are warranted to explore this aspect more thoroughly .

Pharmacological Applications

Beyond its anticancer properties, this compound has shown potential in other pharmacological domains:

- Antimicrobial Activity : The compound exhibits antibacterial activity against various strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1.9 to 7.8 µg/mL.

- Dermatological Applications : As a derivative of nicotinamide, it is also being explored for its potential in dermatology, particularly in controlling skin aging and pigmentation through mechanisms involving oxidative stress reduction and enhancement of skin barrier functions.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

- Study on Cancer Cell Lines : A comprehensive evaluation involving 60 different human cancer cell lines demonstrated broad-spectrum inhibition by this compound, highlighting its potential as a multi-targeted anticancer agent .

- In Vivo Studies : Animal models have shown that treatment with this compound can significantly reduce tumor growth in xenograft models, supporting its application in future therapeutic strategies .

Q & A

Q. What are the standard synthetic routes for N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:

- Amide bond formation : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link the nicotinamide core with piperazine and alkylamine substituents .

- Solvent selection : Dichloromethane (DCM) or ethanol are preferred for their ability to dissolve intermediates while maintaining reaction efficiency .

- Temperature control : Reactions are often conducted at room temperature or under reflux, depending on reagent stability .

Q. Which analytical techniques are used for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and piperazine ring integration. For example, methyl groups (N-Ethyl-N-methyl) appear as singlets in the 2.5–3.5 ppm range .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 284.79 g/mol for the hydrochloride salt) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the primary biological targets or pathways associated with this compound?

Methodological Answer:

- Kinase inhibition : The nicotinamide scaffold and piperazine moiety suggest potential interaction with ATP-binding pockets in kinases, though specific targets require validation .

- Apoptosis modulation : Structural analogs have shown activity in tumor suppression pathways, possibly via caspase activation or Bcl-2 protein interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Catalyst screening : Test alternatives like HOBt (Hydroxybenzotriazole) to reduce side reactions during amide coupling .

- Solvent polarity adjustment : Switch to DMF or THF if intermediates exhibit poor solubility in DCM .

- Stepwise purification : Use flash chromatography after each step to isolate intermediates, minimizing yield loss .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts or MS fragmentation)?

Methodological Answer:

- Salt form consideration : Hydrochloride salts (e.g., CAS 1858252-11-5) may alter solubility and spectral profiles compared to free bases .

- Orthogonal validation : Cross-check with IR spectroscopy or X-ray crystallography to confirm piperazine ring conformation .

- Dynamic proton exchange : For split NMR peaks, conduct variable-temperature NMR to identify exchange processes in the piperazine moiety .

Q. What strategies address low solubility in in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .

- Salt formation : Convert to hydrochloride salts (e.g., CAS 1858252-11-5) for improved hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

Q. How to ensure target selectivity in kinase or apoptosis studies?

Methodological Answer:

- Competitive binding assays : Use ATP analogs (e.g., ADP-Glo™) to distinguish between ATP-competitive and allosteric kinase inhibitors .

- CRISPR knockouts : Validate apoptosis-related targets (e.g., BAX, Bcl-2) in gene-edited cell lines to confirm mechanism .

- Structural analogs : Compare activity with N-Cyclopropyl or N-tert-butyl derivatives (e.g., CAS 902836-65-1) to identify critical substituents .

Data Contradiction Analysis

Q. How to interpret discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Metabolic stability : Assess hepatic microsome metabolism to identify rapid clearance (e.g., cytochrome P450 interactions) .

- Plasma protein binding : Measure free drug concentration using equilibrium dialysis, as high binding may reduce in vivo availability .

- Tissue penetration : Use radiolabeled analogs (e.g., ¹⁴C) to quantify distribution in target organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.